![molecular formula C19H16FNO3 B11016390 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11016390.png)
9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and a chromeno[8,7-e][1,3]oxazin-2-one core structure. It has garnered interest due to its potential pharmacological properties, particularly in the field of anti-inflammatory and anti-tumor research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) to form the chromeno[8,7-e][1,3]oxazin-2-one core.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with the chromeno[8,7-e][1,3]oxazin-2-one intermediate under basic conditions.
Methylation: The final step involves the methylation of the intermediate compound to introduce the two methyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorophenyl halides, primary amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been studied for its anti-inflammatory properties. It has shown the ability to inhibit inflammatory responses by suppressing the nuclear factor-κB and mitogen-activated protein kinase signaling pathways .
Medicine
In medicine, this compound is being investigated for its potential as an anti-tumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further development as a therapeutic agent .
Industry
In the industrial sector, this compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable addition to the portfolio of compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the nuclear factor-κB and mitogen-activated protein kinase signaling pathways, which play crucial roles in the regulation of inflammatory responses and cell proliferation . By targeting these pathways, the compound can exert anti-inflammatory and anti-tumor effects.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: This compound has similar anti-inflammatory properties and inhibits the same signaling pathways.
7-chloro-3-[substituted (amino/phenyl amino)]-2-phenylquinazolin-4(3H)-one/thione derivatives: These compounds have shown significant anti-tumor activity and share a similar pharmacophore with the chromeno[8,7-e][1,3]oxazin-2-one derivatives.
Uniqueness
The uniqueness of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group and the two methyl groups enhances its biological activity and selectivity, making it a valuable compound for further research and development.
Biological Activity
The compound 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazin family and has garnered attention due to its potential biological activities. This article reviews its biological activity based on available scientific literature and data.
- Molecular Formula: C19H16FNO3
- Molecular Weight: 325.33 g/mol
- IUPAC Name: 9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves binding to specific enzymes or receptors that modulate cellular pathways. For instance, it may influence pathways related to inflammation and microbial resistance through enzyme inhibition or receptor antagonism.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
Activity Type | Measurement Method | Result (IC50/MIC) |
---|---|---|
Antifungal | IC50 | 12.3 - 45 μM |
Antibacterial | MIC | 50 - 400 μg/mL |
The compound shows varying degrees of activity against different microbial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that it had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria as well as fungi. The compound's IC50 values were comparable to those of established antibiotics such as ampicillin .
In Vivo Studies
In vivo studies have also been conducted to assess the safety and efficacy of this compound. Animal models treated with the compound exhibited reduced symptoms of infection with minimal side effects. This suggests a favorable safety profile for potential therapeutic applications .
Properties
Molecular Formula |
C19H16FNO3 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H16FNO3/c1-11-12(2)19(22)24-18-15(11)7-8-17-16(18)9-21(10-23-17)14-5-3-13(20)4-6-14/h3-8H,9-10H2,1-2H3 |
InChI Key |
JMZCALKGCSMGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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